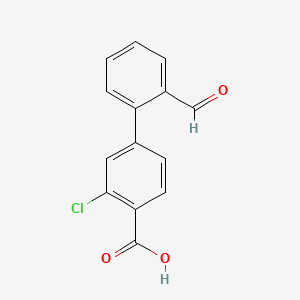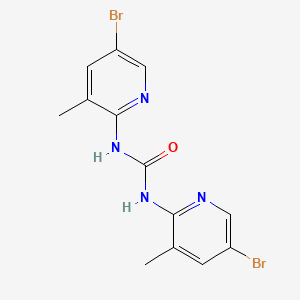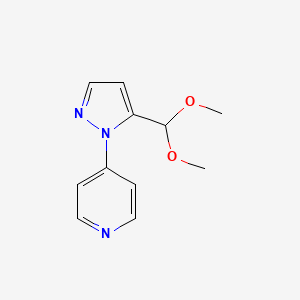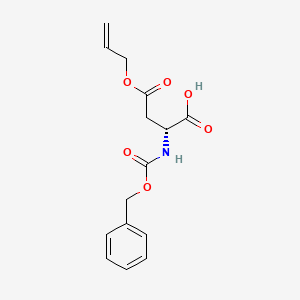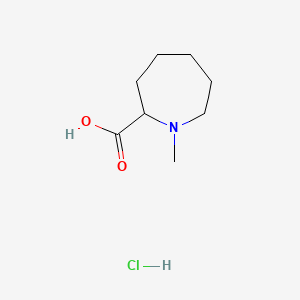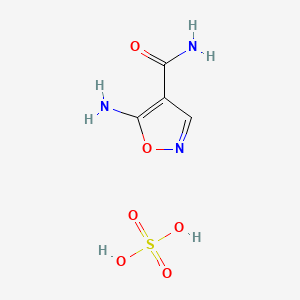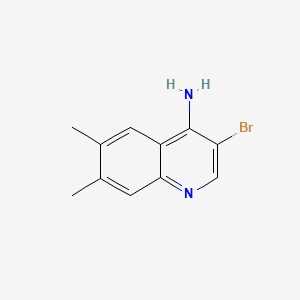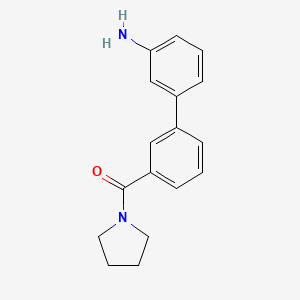
3-Amino-3'-(pyrrolidinocarbonyl)biphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl is an organic compound with the molecular formula C17H18N2O It is characterized by the presence of an amino group and a pyrrolidinocarbonyl group attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl typically involves the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a boronic acid derivative.
Introduction of Pyrrolidinocarbonyl Group: The pyrrolidinocarbonyl group can be introduced via an acylation reaction using pyrrolidine and an appropriate acylating agent.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The amino group in 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl can undergo oxidation to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups.
Mecanismo De Acción
The mechanism of action of 3-Amino-3’-(pyrrolidinocarbonyl)biphenyl depends on its application:
Biological Systems: It may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds, while the pyrrolidinocarbonyl group can participate in hydrophobic interactions.
Chemical Reactions: Acts as a nucleophile in substitution reactions and can undergo redox reactions due to its functional groups.
Comparación Con Compuestos Similares
- 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl
- 3-Amino-3’-(morpholinocarbonyl)biphenyl
- 3-Amino-3’-(piperidinocarbonyl)biphenyl
Comparison:
- 3-Amino-4’-(pyrrolidinocarbonyl)biphenyl: Similar structure but with the pyrrolidinocarbonyl group at a different position, which may affect its reactivity and interactions.
- 3-Amino-3’-(morpholinocarbonyl)biphenyl: Contains a morpholine ring instead of a pyrrolidine ring, potentially altering its chemical properties and biological activity.
- 3-Amino-3’-(piperidinocarbonyl)biphenyl: Features a piperidine ring, which may influence its stability and reactivity compared to the pyrrolidine derivative.
3-Amino-3’-(pyrrolidinocarbonyl)biphenyl stands out due to its specific functional groups and their arrangement, which confer unique chemical and biological properties.
Propiedades
IUPAC Name |
[3-(3-aminophenyl)phenyl]-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c18-16-8-4-6-14(12-16)13-5-3-7-15(11-13)17(20)19-9-1-2-10-19/h3-8,11-12H,1-2,9-10,18H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POEPLCFHMAEHPS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=CC(=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60742717 |
Source


|
| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1335041-71-8 |
Source


|
| Record name | (3'-Amino[1,1'-biphenyl]-3-yl)(pyrrolidin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60742717 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
